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molecular formula C8H4BrClN2 B1284680 7-Bromo-4-chloroquinazoline CAS No. 573675-55-5

7-Bromo-4-chloroquinazoline

Cat. No. B1284680
M. Wt: 243.49 g/mol
InChI Key: VLZJBXYXSWZAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07304059B2

Procedure details

Reflux a solution of 7-bromo-3H-quinazolin-4-one (1.24 g, 0.0055 mol) in POCl3 for 3.5 h. Remove the excess POCl3 under reduced pressure and partition the residue between EtOAc and saturated aqueous NaHCO3. Dry the EtOAc layer and remove the solvent under reduced pressure to give 7-bromo-4-chloro-quinazoline as a yellow solid.
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[NH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:15]>>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([Cl:15])=[N:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
BrC1=CC=C2C(NC=NC2=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the excess POCl3 under reduced pressure
CUSTOM
Type
CUSTOM
Details
partition the residue between EtOAc and saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the EtOAc layer
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=NC=NC2=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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